Cas no 923109-74-4 (8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
923109-74-4 structure
Product Name:8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:923109-74-4
MF:C21H26N6O2
MW:394.470143795013
CID:5426430
Update Time:2025-07-08

8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-[3-[benzyl(methyl)amino]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
    • 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • Inchi: 1S/C21H26N6O2/c1-15-13-27-17-18(24(3)21(29)25(4)19(17)28)22-20(27)26(15)12-8-11-23(2)14-16-9-6-5-7-10-16/h5-7,9-10,13H,8,11-12,14H2,1-4H3
    • InChI Key: QMYGHVHWGNSCFN-UHFFFAOYSA-N
    • SMILES: N12C=C(C)N(CCCN(C)CC3=CC=CC=C3)C1=NC1=C2C(=O)N(C)C(=O)N1C

8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Introduction to 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 923109-74-4, specifically named as 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, represents a fascinating molecule in the realm of chemical biology. This intricate structure combines elements of imidazopyrimidine and aminopropyl side chains, making it a subject of considerable interest for researchers exploring novel pharmacophores and biological interactions.

Imidazopyrimidine derivatives have long been recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. The specific modification of 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione with a benzyl(methyl)amino group at the propyl chain introduces unique chemical properties that may enhance its binding affinity and selectivity towards certain enzymes or receptors. This modification is particularly noteworthy in the context of drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione scaffold can effectively engage with targets involved in inflammatory pathways and metabolic disorders. For instance, preliminary computational studies suggest that this compound may interact with janus kinases (JAKs), which are pivotal in regulating immune responses.

The significance of this compound is further underscored by its potential application in addressing multifaceted diseases. In particular, its dual functionality—combining an imidazopyrimidine core with an aminopropyl side chain—makes it a versatile tool for modulating biological processes. This dual nature has been exploited in recent research to develop inhibitors targeting both oncogenic pathways and inflammatory mediators.

One of the most compelling aspects of 8-{3-benzyl(methyl)aminopropyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione is its synthetic accessibility. Modern synthetic methodologies have made it possible to construct this complex molecule with high yield and purity. This accessibility is crucial for conducting both preclinical and clinical studies efficiently. Researchers have leveraged advanced techniques such as solid-phase synthesis and flow chemistry to streamline the production process.

In terms of biological activity, 8-{3-benzyl(methyl)aminopropyl}-1 H , 3 H , 7 H , 4 H , 8 H -imidazo 1 , 2 - gpurine - 2 , 4 - dione has shown promise in several preclinical models. Notably , it exhibits inhibitory effects on enzymes implicated in cancer progression , such as tyrosine kinases . These findings align with broader trends in oncology research , where imidazopyrimidine derivatives are being extensively explored as lead compounds for novel therapeutics .

The benzyl(methyl)amino substituent plays a critical role in modulating the pharmacokinetic properties of this compound . Studies suggest that this group enhances solubility while maintaining metabolic stability , which are essential factors for drug efficacy . Additionally , the trimethyl groups at the imidazopyrimidine core contribute to optimal spatial orientation for target interaction . These structural features collectively contribute to its potential as a therapeutic agent.

Recent publications highlight the compound's role in modulating signaling pathways associated with neurodegenerative diseases . Specifically , research indicates that 8-{3-benzyl(methyl)aminopropyl}-1 H , 3 H , 7 H , 4 H , 8 H -imidazo 1 , 2 - gpurine - 2 , 4 - dione can interfere with aberrant signaling cascades linked to Alzheimer's disease pathology . This observation is particularly significant given the growing burden of neurodegenerative disorders worldwide .

The development of novel drug candidates often involves iterative optimization based on structural modifications . In the case of CAS no923109-74-4, researchers have been exploring derivatives that retain its core pharmacophore while enhancing target specificity or reducing off-target effects . Such efforts are critical for advancing from promising preclinical candidates to safe and effective therapeutics.

The future prospects of 8-{3-benzyl(methyl)aminopropyl}-1 H , 3 H , 7 H ,

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